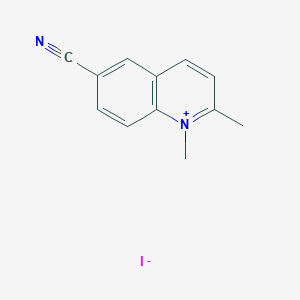
6-Cyano-1,2-dimethylquinolin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyano-1,2-dimethylquinolin-1-ium iodide is a chemical compound with the molecular formula C12H11IN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a cyano group (-CN) and two methyl groups (-CH3) attached to the quinoline ring, along with an iodide ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyano-1,2-dimethylquinolin-1-ium iodide typically involves the quaternization of 6-cyano-1,2-dimethylquinoline with methyl iodide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction can be represented as follows:
6-Cyano-1,2-dimethylquinoline+Methyl iodide→6-Cyano-1,2-dimethylquinolin-1-ium iodide
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same quaternization reaction, but with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Cyano-1,2-dimethylquinolin-1-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.
Oxidation and Reduction: The compound can participate in redox reactions, where the quinoline ring can be oxidized or reduced under specific conditions.
Addition Reactions: The cyano group can undergo addition reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium chloride, sodium bromide, or sodium hydroxide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of 6-cyano-1,2-dimethylquinolin-1-ium chloride, bromide, or hydroxide.
Oxidation: Formation of oxidized quinoline derivatives.
Reduction: Formation of reduced quinoline derivatives.
Scientific Research Applications
6-Cyano-1,2-dimethylquinolin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other quinoline derivatives and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Cyano-1,2-dimethylquinolin-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The cyano group and the quinoline ring play crucial roles in binding to these targets, leading to various biological effects. The compound can modulate signaling pathways and inhibit or activate specific enzymes, contributing to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dimethylquinolin-1-ium iodide
- 6-Cyanoquinoline
- 1,2-Dimethylquinoline
Uniqueness
6-Cyano-1,2-dimethylquinolin-1-ium iodide is unique due to the presence of both the cyano group and the quaternized nitrogen atom in the quinoline ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
797039-85-1 |
|---|---|
Molecular Formula |
C12H11IN2 |
Molecular Weight |
310.13 g/mol |
IUPAC Name |
1,2-dimethylquinolin-1-ium-6-carbonitrile;iodide |
InChI |
InChI=1S/C12H11N2.HI/c1-9-3-5-11-7-10(8-13)4-6-12(11)14(9)2;/h3-7H,1-2H3;1H/q+1;/p-1 |
InChI Key |
XWCKGKIUOBXYFW-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[N+](C2=C(C=C1)C=C(C=C2)C#N)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


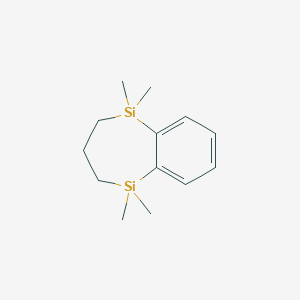
![(4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-ol](/img/structure/B14228627.png)
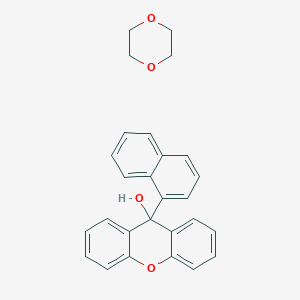
![Glycine, N-[1-(4-methoxyphenyl)-2-[[(4-methylphenyl)methyl]thio]ethyl]-](/img/structure/B14228649.png)

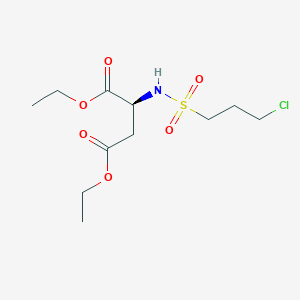
![2-Phenyl-5,6-dihydro-2H-[1,3,2]dithiastibolo[4,5-b][1,4]dithiine](/img/structure/B14228671.png)
![3,3-Diethyl-5-[2-(piperidin-1-yl)ethyl]oxolan-2-one](/img/structure/B14228680.png)
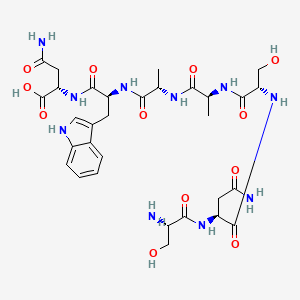
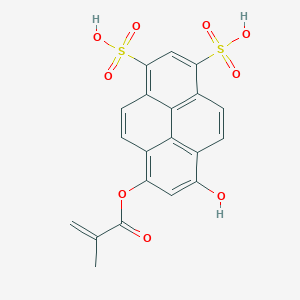

![N-[(3,5-Dimethylphenyl)methyl]-N-methyl-3-phenylprop-2-ynamide](/img/structure/B14228701.png)
![1-Butyl-2-[(prop-2-en-1-yl)amino]-1H-benzimidazole-5-carboxylic acid](/img/structure/B14228703.png)
![1-[(2S,3S)-3-[4-(trifluoromethyl)phenyl]oxiran-2-yl]ethanone](/img/structure/B14228710.png)
